molecular formula C22H21F3N2O B12170918 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol

Cat. No.: B12170918
M. Wt: 386.4 g/mol
InChI Key: LQWNWLCRLWPUPR-UHFFFAOYSA-N
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Description

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a quinolin-8-ol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

    Coupling with Quinolin-8-ol: The final step involves coupling the piperidine and trifluoromethyl-substituted phenyl groups with quinolin-8-ol through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[(Pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol
  • 7-{[(4-Methyl-2-pyridinyl)amino][4-(trifluoromethyl)phenyl]methyl}-8-quinolinol

Uniqueness

7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C22H21F3N2O

Molecular Weight

386.4 g/mol

IUPAC Name

7-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

InChI

InChI=1S/C22H21F3N2O/c23-22(24,25)17-9-6-16(7-10-17)20(27-13-2-1-3-14-27)18-11-8-15-5-4-12-26-19(15)21(18)28/h4-12,20,28H,1-3,13-14H2

InChI Key

LQWNWLCRLWPUPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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